molecular formula C15H21NO4S B3039098 Boc-(R)-alpha-(3-thiophenylmethyl)-proline CAS No. 959578-37-1

Boc-(R)-alpha-(3-thiophenylmethyl)-proline

Cat. No.: B3039098
CAS No.: 959578-37-1
M. Wt: 311.4 g/mol
InChI Key: LSZNTEAQCQFYGJ-UHFFFAOYSA-N
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Description

Boc-®-alpha-(3-thiophenylmethyl)-proline is a compound that belongs to the class of proline derivatives. It features a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of thiophene-3-carbaldehyde in a reductive alkylation reaction with proline, mediated by cyanoborohydride . The reaction conditions often include solvents like methanol or ethanol and may require a catalyst such as palladium on carbon.

Industrial Production Methods

Industrial production methods for Boc-®-alpha-(3-thiophenylmethyl)-proline are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation is also common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Boc-®-alpha-(3-thiophenylmethyl)-proline can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Electrophiles like bromine or iodine can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Free amine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Boc-®-alpha-(3-thiophenylmethyl)-proline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.

    Proline derivatives: Compounds such as Boc-proline and Fmoc-proline.

Uniqueness

Boc-®-alpha-(3-thiophenylmethyl)-proline is unique due to the combination of the thiophene ring and the proline scaffold. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to simpler thiophene or proline derivatives .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-14(2,3)20-13(19)16-7-4-6-15(16,12(17)18)9-11-5-8-21-10-11/h5,8,10H,4,6-7,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZNTEAQCQFYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CSC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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